5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorophenyl isocyanate with potassium cyanide to form a cyanothioformamide intermediate. This intermediate undergoes cycloaddition with phenyl isocyanate to yield the imidazolidine ring . The reaction conditions often include room temperature and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced pharmacological properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted phenyl derivatives with diverse applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Imidazolinone Derivatives: These compounds share a similar imidazolidine ring structure and exhibit comparable pharmacological properties.
Thiazolidine Derivatives: These compounds have a sulfur atom in the ring and are known for their diverse biological activities.
Uniqueness
5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of dichlorophenyl groups, which enhance its pharmacological properties and make it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Properties
CAS No. |
64464-11-5 |
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Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-4-2-1-3-5(11)6(4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
InChI Key |
LFAJKTPIPGACOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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